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Abstract
Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule that acts as

a targeted inhibitor of NIMA-related kinase 7 (NEK7). By engaging an allosteric site on NEK7,

Ofirnoflast disrupts the crucial interaction between NEK7 and the NOD-like receptor family

pyrin domain-containing 3 (NLRP3), a key step in the activation of the NLRP3 inflammasome.

This inhibitory action prevents the downstream cascade of inflammatory events, including the

formation of the apoptosis-associated speck-like protein containing a CARD (ASC) speck, the

release of pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptotic cell

death. This technical guide provides a comprehensive overview of Ofirnoflast, including its

mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to

its characterization.

Introduction: The Role of NEK7 in NLRP3
Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate

immune system's response to a wide range of pathogen-associated molecular patterns

(PAMPs) and danger-associated molecular patterns (DAMPs).[1] Dysregulation of the NLRP3

inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-

associated periodic syndromes (CAPS), gout, and neuroinflammatory disorders.[2]
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The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

Priming (Signal 1): This step is typically initiated by microbial components like

lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of

NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[3]

Activation (Signal 2): A diverse array of stimuli, such as ATP, pore-forming toxins, and

crystalline substances, triggers the assembly and activation of the inflammasome complex.

[4]

NEK7 has been identified as an essential component for NLRP3 inflammasome activation.[3]

[5] Its role, however, is independent of its kinase activity and is instead reliant on its function as

a scaffolding protein.[3] Downstream of potassium efflux, NEK7 directly binds to the leucine-

rich repeat (LRR) domain of NLRP3, facilitating the oligomerization of the NLRP3

inflammasome complex.[4][5] This NEK7-NLRP3 interaction is a critical checkpoint for

inflammasome assembly and subsequent downstream signaling.

Ofirnoflast: Mechanism of Action
Ofirnoflast is a novel, orally bioavailable allosteric inhibitor of NEK7.[1][6][7] It is designed to

specifically interrupt the inflammatory cascade by preventing the formation and promoting the

disassembly of the NLRP3 inflammasome complex.[7]

Key aspects of Ofirnoflast's mechanism of action include:

Allosteric Binding: Ofirnoflast engages an allosteric site adjacent to the ATP-binding pocket

of NEK7.[1][6] This binding induces a unique conformational change in NEK7, stabilizing it in

a state that is incompatible with NLRP3 binding.[1][6]

Disruption of NEK7-NLRP3 Interaction: By altering the conformation of NEK7, Ofirnoflast
effectively blocks its scaffolding function, preventing the crucial interaction with NLRP3 that is

required for inflammasome assembly.[1][6]

Upstream Inhibition: Ofirnoflast acts upstream of caspase-1 activation, ASC speck

formation, pyroptosis, and the release of mature IL-1β and IL-18.[1][6]
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This targeted approach offers a potential therapeutic advantage over broader anti-inflammatory

agents by specifically targeting a key node in the inflammatory pathway.[1]

Quantitative Efficacy Data
While specific IC50 values for Ofirnoflast are not yet publicly available in the provided search

results, preclinical and clinical data demonstrate its potent inhibitory effects on the NLRP3

inflammasome pathway.
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Parameter Cell Type/Model Effect of Ofirnoflast Citation

IL-1β, TNF-α, IL-6,

and IL-18 Release

Healthy Volunteers

(Phase 1)

Significantly reduced

serum levels to

baseline compared to

placebo (P < 0.001)

[8]

ASC Speck Formation

THP-1 macrophages,

iPSC-derived

microglia

Suppressed ASC

speck formation
[1][6][8]

IL-1β Release

THP-1 macrophages,

iPSC-derived

microglia

Suppressed IL-1β

release
[1][6]

Pyroptotic Cell Death

THP-1 macrophages,

iPSC-derived

microglia

Suppressed pyroptotic

cell death
[1][6]

Caspase-1 and

Caspase-8 Activity

Primary

Myelodysplastic

Syndrome (MDS) and

leukemia cell lines

Suppressed activity by

approximately 2-fold

(P = 0.006)

[8]

Erythroid

Differentiation Block

CMML and MDS

patient-derived cells

6-fold reversal of the

block (P < 0.0001)
[8]

Leukemic Burden

MDS/AML and CMML

patient-derived

xenograft models

Reduced by ~3-fold (P

= 0.005 and P = 0.04,

respectively)

[8]

Hematologic

Improvement-

Erythroid (HI-E)

Response Rate

Lower-risk MDS

patients (Phase 2a)

72% (13/18) of

patients achieved HI-

E at Week 16

[4]

Hemoglobin Increase

in Responders

Lower-risk MDS

patients (Phase 2a)

Median increase of

3.5 g/dL
[4]

Inflammation and

Histopathological

Damage

Murine DSS-induced

colitis model

Ameliorated

inflammation and

damage

[9]
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NEK7

inhibitors like Ofirnoflast.

Biochemical Assay: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET) for NEK7-NLRP3
Interaction
This assay is designed to quantify the interaction between NEK7 and NLRP3 and to screen for

inhibitors that disrupt this binding.

Principle: TR-FRET technology relies on the transfer of energy between a donor fluorophore

(e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close

proximity.[10] One protein is labeled with the donor and the other with the acceptor. Inhibition of

the interaction leads to a decrease in the FRET signal.

Materials:

Recombinant human NEK7 protein (e.g., His-tagged)

Recombinant human NLRP3 protein (e.g., GST-tagged)

Anti-His antibody conjugated to Europium cryptate (donor)

Anti-GST antibody conjugated to d2 (acceptor)

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.1% BSA)

384-well low-volume microplates

TR-FRET-compatible plate reader

Protocol:

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Ofirnoflast) in the

assay buffer.
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Reaction Setup: In a 384-well plate, add the following components in order:

Test compound or vehicle control.

A pre-mixed solution of His-NEK7 and GST-NLRP3.

A pre-mixed solution of Eu-anti-His and d2-anti-GST antibodies.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to

allow the binding reaction to reach equilibrium.

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both

the donor and acceptor wavelengths (e.g., 620 nm for Eu and 665 nm for d2) after a time

delay.

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each

well. Plot the ratio against the inhibitor concentration and fit the data to a dose-response

curve to determine the IC50 value.

Cellular Assay: IL-1β Release in THP-1 Macrophages
This assay measures the ability of an inhibitor to block the release of mature IL-1β from

inflammasome-activated cells.

Principle: LPS-primed THP-1 macrophages are stimulated with an NLRP3 activator (e.g.,

Nigericin or ATP) to induce inflammasome activation and IL-1β secretion. The concentration of

IL-1β in the cell supernatant is then quantified by ELISA.

Materials:

THP-1 human monocytic cell line

Phorbol 12-myristate 13-acetate (PMA)

Lipopolysaccharide (LPS)

Nigericin or ATP
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RPMI-1640 medium with 10% FBS

Human IL-1β ELISA kit

96-well cell culture plates

Protocol:

Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into

macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

Priming (Signal 1): Replace the medium with fresh serum-free medium and prime the cells

with LPS (e.g., 1 µg/mL) for 3-4 hours.

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test

compound (e.g., Ofirnoflast) or vehicle control for 1 hour.

Activation (Signal 2): Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) for

45 minutes or ATP (e.g., 5 mM) for 30 minutes.

Sample Collection: Collect the cell culture supernatants.

ELISA: Measure the concentration of secreted IL-1β in the supernatants using a human IL-

1β ELISA kit according to the manufacturer's instructions.

Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine

the IC50 value.

Cellular Assay: ASC Speck Formation by
Immunofluorescence Microscopy
This assay provides a visual and quantifiable measure of inflammasome activation by detecting

the formation of ASC specks.[11]

Principle: Upon inflammasome activation, the adaptor protein ASC polymerizes into a large,

single perinuclear structure called the "ASC speck."[11] This can be visualized by

immunofluorescence microscopy.
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Materials:

THP-1 cells or other suitable macrophage cell line

PMA, LPS, and Nigericin/ATP

Primary antibody against ASC

Fluorescently labeled secondary antibody

DAPI for nuclear staining

Paraformaldehyde (PFA) for fixation

Triton X-100 for permeabilization

Fluorescence microscope

Protocol:

Cell Culture and Treatment: Seed and differentiate THP-1 cells on glass coverslips in a multi-

well plate. Prime and treat with the inhibitor and activator as described in the IL-1β release

assay.

Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with

0.1% Triton X-100.

Immunostaining: Block non-specific binding sites and then incubate with the primary anti-

ASC antibody, followed by the fluorescently labeled secondary antibody. Counterstain the

nuclei with DAPI.

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Quantification: Count the number of cells with ASC specks (visible as a single, bright

fluorescent dot) and the total number of cells in multiple fields of view. Calculate the

percentage of cells with ASC specks for each treatment condition.
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Cellular Assay: Pyroptosis Measurement by Lactate
Dehydrogenase (LDH) Release
This assay quantifies cell death via pyroptosis by measuring the release of the cytosolic

enzyme LDH into the cell culture supernatant.[1][12]

Principle: Pyroptosis results in the rupture of the cell membrane, leading to the release of

intracellular contents, including LDH.[12] The amount of LDH in the supernatant is proportional

to the number of pyroptotic cells and can be measured using a colorimetric assay.[1]

Materials:

Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

LPS and Nigericin/ATP

LDH cytotoxicity assay kit

96-well cell culture plates

Protocol:

Cell Culture and Treatment: Culture, prime, and treat the cells with the inhibitor and activator

in a 96-well plate as described previously. Include control wells for spontaneous LDH release

(untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the

kit).

Sample Collection: Centrifuge the plate to pellet any detached cells and carefully collect the

supernatant.

LDH Assay: Perform the LDH assay on the supernatants according to the manufacturer's

instructions. This typically involves adding a substrate that is converted into a colored

product by LDH.

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
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Data Analysis: Calculate the percentage of cytotoxicity (LDH release) for each condition

relative to the maximum LDH release control. Plot the percentage of cytotoxicity against the

inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows

described in this guide.

Signal 1: Priming

Signal 2: Activation

Downstream Effects

PAMPs/DAMPs
(e.g., LPS) TLR NF-κB Pathway pro-IL-1β

(inactive)

NLRP3
(inactive)

IL-1β
(active)

NLRP3
(active)

Activation Stimuli
(e.g., ATP, Nigericin) K+ Efflux

NEK7
 Scaffolding

ASC ASC Speck pro-Caspase-1 Caspase-1
(active)

pro-Gasdermin D Cleavage
Ofirnoflast  Inhibition Gasdermin D (N-term) Pyroptosis

Inflammation

IL-18
(active)

Click to download full resolution via product page

Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of

Ofirnoflast.
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Cell Preparation & Treatment

Downstream Assays

1. Cell Culture
(e.g., THP-1 macrophages)

2. Priming (Signal 1)
(e.g., LPS)

3. Inhibitor Treatment
(e.g., Ofirnoflast)

4. Activation (Signal 2)
(e.g., Nigericin/ATP)

IL-1β Release Assay
(ELISA)

ASC Speck Formation
(Microscopy)

Pyroptosis Assay
(LDH Release)

Click to download full resolution via product page

Caption: General experimental workflow for evaluating Ofirnoflast's efficacy in cellular assays.

Conclusion
Ofirnoflast represents a promising, mechanistically distinct therapeutic candidate for a range

of inflammatory diseases driven by aberrant NLRP3 inflammasome activation.[1] Its targeted

inhibition of the NEK7-NLRP3 interaction provides a specific and upstream point of intervention

in the inflammatory cascade. The data and protocols presented in this technical guide offer a

framework for researchers and drug developers to further investigate and characterize the

therapeutic potential of Ofirnoflast and other NEK7-targeted inhibitors. As Ofirnoflast
progresses through clinical trials, its efficacy and safety profile will be further elucidated,
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potentially offering a new treatment paradigm for patients with debilitating inflammatory

conditions.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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